molecular formula C8H14N4O3S B1447935 4-methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine CAS No. 1415138-74-7

4-methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine

Cat. No. B1447935
CAS RN: 1415138-74-7
M. Wt: 246.29 g/mol
InChI Key: GDYHVZSTWRNEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C11H16N2O3S . It has a molecular weight of 256.33 . The compound is also known by other names such as “4-(methylsulfonyl)-3-(4-morpholinyl)aniline” and "4-methylsulfonyl-3-morpholin-4-ylaniline" .


Molecular Structure Analysis

The InChI code for this compound is “1S/C11H16N2O3S/c1-17(14,15)11-3-2-9(12)8-10(11)13-4-6-16-7-5-13/h2-3,8H,4-7,12H2,1H3” and the InChI key is "QBRJRTMDHUKPIL-UHFFFAOYSA-N" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a complex structure with a topological polar surface area of 81Ų . It has a rotatable bond count of 2 . The compound is canonicalized and has a covalently-bonded unit count of 1 . It has a hydrogen bond acceptor count of 5 and a hydrogen bond donor count of 1 .

Scientific Research Applications

Syntheses and Crystal Structures : The chemical 4-methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine and its derivatives have been used in the synthesis of various compounds. One study focused on the synthesis of unsymmetrical 1,2,4,5-tetrazine derivatives from 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine and corresponding aliphatic amines, confirming their structures via single-crystal X-ray diffraction methods. The crystal structures of these compounds were detailed, with compound 3 stabilized by intermolecular O–H–N, N–H–O hydrogen bonds and π–π interactions, while compound 4 was stabilized by π–π interactions (Xu et al., 2012).

Reactions with Nitrogen Bases : Compounds containing the 1H-pyrazol-5-amine structure, similar to 4-methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine, have been studied for their reactivity with different nitrogen bases. In research, substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile reacted differently with secondary amines or morpholine, leading to nucleophilic replacement of the pyrazolyl substituent at C5. Reactions with primary amines or hydrazine hydrate led to different products, showcasing the diverse reactivity of these compounds (Shablykin et al., 2008).

Base-Catalyzed Exchange and Synthesis : The synthesis and base-catalyzed exchange of deuterated derivatives of compounds structurally similar to 4-methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine have been investigated. For instance, the preparation of deuterated PF-2413873, which shares structural features with the subject compound, involved base-catalyzed exchange with careful attention to prevent deuterium loss. The study detailed the challenges in labelling and the sensitivity of base-promoted exchange reactions, providing insights into the synthesis process of such compounds (Rozze & Fray, 2009).

Fluorescent Properties : In the context of synthetic applications, compounds structurally related to 4-methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine have been used in the synthesis of pyrazoles and pyrazolines with notable fluorescent properties. A study involved the interaction of 1,5-diaryl-3-X-pent-4-yn-1-ones with arylhydrazines, leading to products with marked fluorescent abilities and large Stokes shifts, highlighting potential applications in fluorescence-based fields (Odin et al., 2022).

properties

IUPAC Name

4-methylsulfonyl-3-morpholin-4-yl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3S/c1-16(13,14)6-7(9)10-11-8(6)12-2-4-15-5-3-12/h2-5H2,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYHVZSTWRNEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(NN=C1N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
4-methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
4-methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
4-methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
4-methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.